1-(3-Morpholin-4-ylpropyl)homopiperazine

Medicinal Chemistry Chemical Synthesis Drug Discovery

1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS 827614-50-6) is a specialized organic compound featuring a morpholine ring and a homopiperazine ring linked by a propyl chain. This heterocyclic amine, with the molecular formula C12H25N3O and a molecular weight of 227.35 g/mol, is categorized as a research chemical and building block used in pharmaceutical and biochemical studies.

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
CAS No. 827614-50-6
Cat. No. B1607822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Morpholin-4-ylpropyl)homopiperazine
CAS827614-50-6
Molecular FormulaC12H25N3O
Molecular Weight227.35 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CCCN2CCOCC2
InChIInChI=1S/C12H25N3O/c1-3-13-4-8-14(5-1)6-2-7-15-9-11-16-12-10-15/h13H,1-12H2
InChIKeyQSSZXFOYGIGJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS 827614-50-6): A Versatile Morpholine-Homopiperazine Building Block for Medicinal Chemistry and Biochemical Research


1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS 827614-50-6) is a specialized organic compound featuring a morpholine ring and a homopiperazine ring linked by a propyl chain [1]. This heterocyclic amine, with the molecular formula C12H25N3O and a molecular weight of 227.35 g/mol, is categorized as a research chemical and building block used in pharmaceutical and biochemical studies . Its structure makes it a candidate for modulating physicochemical properties such as lipophilicity and solubility in drug design, distinguishing it from simpler piperazine analogs .

Morpholine-homopiperazine building block for medicinal chemistry and lead optimization
Supports lipophilicity and solubility modulation in drug design
Research chemical suitable for scaffold-hopping and SAR exploration

Why 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS 827614-50-6) Cannot Be Directly Substituted with Simpler Piperazine Analogs in Research Applications


The specific molecular architecture of 1-(3-Morpholin-4-ylpropyl)homopiperazine, incorporating both a homopiperazine and a morpholine moiety, imparts a unique combination of basicity, steric profile, and conformational flexibility that is not replicated by simpler piperazine or homopiperazine analogs . While the piperazine analog 1-(3-morpholinopropyl)piperazine (CAS 436852-18-5) shares the same linker and morpholine group, the seven-membered homopiperazine ring introduces distinct differences in ring pucker and nitrogen basicity that can critically influence target binding, selectivity, and ADME properties in drug discovery campaigns [1]. Therefore, substituting this compound with a structurally similar but not identical analog risks introducing uncontrolled variables into a research project, potentially invalidating structure-activity relationship (SAR) studies or leading to false negatives in biological assays [2].

Homopiperazine (7-membered)
Ring pucker and basicity differ from 6-membered piperazine, potentially shifting target binding and selectivity
Piperazine analog (CAS 436852-18-5)
Lower lipophilicity and conformational flexibility may alter ADME profiles and SAR interpretation
General scaffold mismatch
Scaffold-dependent interactions cannot be assumed to transfer; direct substitution risks uncontrolled variables

Procurement-Critical Comparative Evidence for 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS 827614-50-6) vs. Key Analogs


Molecular Weight and Formula Distinction from the Piperazine Analog (CAS 436852-18-5)

1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS 827614-50-6) has a molecular weight of 227.35 g/mol and a formula of C12H25N3O, which is higher than that of its direct piperazine analog, 1-(3-morpholinopropyl)piperazine (CAS 436852-18-5), which has a molecular weight of 213.32 g/mol and a formula of C11H23N3O [1]. This difference arises from the extra methylene (-CH2-) unit in the homopiperazine ring, which directly impacts the compound's physicochemical properties and its behavior as a building block in medicinal chemistry .

MW & Formula
Head-to-head
C12H25N3O
227.35 g/mol
vs.
C11H23N3O
213.32 g/mol
Confirms correct compound identity and weight-based procurement
Δ 14.03 g/mol; +1 C, +2 H from piperazine analog
Medicinal Chemistry Chemical Synthesis Drug Discovery

Predicted Lipophilicity (cLogP) Differentiation from Piperazine Analog

The homopiperazine ring in 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS 827614-50-6) is predicted to confer higher lipophilicity compared to its piperazine counterpart, 1-(3-morpholinopropyl)piperazine (CAS 436852-18-5) [1]. While experimentally determined logP values for these exact compounds are not publicly available, the general trend is that an additional methylene group in a homologous series increases lipophilicity by approximately 0.5 logP units [2]. For reference, the piperazine analog has a predicted XLogP3 value of 0.1 [1]. Based on this, the homopiperazine derivative is estimated to have a cLogP of approximately 0.6.

Predicted Lipophilicity
Class-level
Estimated cLogP ~0.6
vs.
Piperazine analog XLogP3: 0.1
May influence membrane permeability and ADME tuning
Computational estimate; experimental logP not available
Medicinal Chemistry ADME Drug Design

Conformational Flexibility and Ring Size Impact on Target Binding

The seven-membered homopiperazine ring in CAS 827614-50-6 is significantly more flexible and adopts a different conformational ensemble than the six-membered piperazine ring found in analogs like CAS 436852-18-5 . This difference is not easily quantifiable as a single number, but it is a well-established class-level inference that homopiperazines often exhibit altered binding kinetics and target selectivity compared to piperazines due to the increased ring size [1]. For instance, the additional flexibility can allow the terminal amine to adopt an optimal orientation for hydrogen bonding with a target protein that a more rigid piperazine ring cannot achieve, potentially leading to higher binding affinity or selectivity [2].

Conformational Flexibility
Class-level
7-membered homopiperazine vs. 6-membered piperazine
Reported SAR context; ring size may affect binding kinetics and target selectivity
Requires experimental validation for specific targets
Medicinal Chemistry SAR Computational Chemistry

Primary Research Applications for 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS 827614-50-6) Based on Its Differentiated Structure


Scaffold-Hopping in CNS Drug Discovery Programs

The unique homopiperazine core of CAS 827614-50-6 makes it a strategic building block for 'scaffold-hopping' efforts in CNS drug discovery . Researchers looking to improve upon a piperazine-based lead compound can incorporate this homopiperazine moiety. The increased ring size and conformational flexibility can help optimize binding to G-protein coupled receptors (GPCRs) or ion channels, potentially improving target selectivity, reducing off-target effects, or enhancing blood-brain barrier penetration compared to a piperazine analog [1].

Fine-Tuning Physicochemical Properties in Lead Optimization

Medicinal chemists can utilize 1-(3-Morpholin-4-ylpropyl)homopiperazine to precisely adjust the lipophilicity and basicity of a lead series . As the quantitative evidence suggests, this compound offers a predicted increase in lipophilicity (cLogP ~0.6) compared to its piperazine counterpart [1]. This controlled adjustment is invaluable for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile without drastically altering its core pharmacophore, making it a critical tool for lead optimization [2].

Synthesis of Complex Heterocycles and PROTAC Linkers

This compound's dual-ring structure and secondary amine functionalities make it an excellent intermediate for synthesizing more complex molecules, including novel heterocyclic scaffolds and PROTAC (Proteolysis Targeting Chimera) linkers . The morpholine group can enhance solubility, while the homopiperazine ring can serve as a point of attachment or a rigid, yet flexible, spacer, allowing researchers to explore new chemical space and develop novel therapeutic entities [1].

Application
Selection Property
Validation Focus
CNS scaffold-hopping studies
Homopiperazine ring flexibility
GPCR/ion channel binding optimization
Lead optimization ADME modulation
Lipophilicity shift context
Permeability and solubility assessment
Heterocycle and PROTAC linker synthesis
Dual amine functionality and morpholine solubility
Reaction efficiency and linker geometry evaluation

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